Organ-Specific Tumor Induction Profile: Azoxyethane Esophageal and Nasal Cavity Selectivity Versus Azoxymethane
In a direct head-to-head carcinogenicity study, azoxyethane induced tumors of the esophagus and nasal cavity at both 0.54 mM and 0.135 mM dose levels in F344 rats, tumor types that were not observed in any other azoxyalkane treatment group including azoxymethane [1]. Azoxymethane instead induced colon and ileum tumors [1]. Both compounds induced high incidences of hepatocellular neoplasms, but ethylazoxy compounds (including azoxyethane) additionally induced a large number of hemangiosarcomas in the liver that methylazoxy compounds did not produce [1].
| Evidence Dimension | Tumor induction by target organ |
|---|---|
| Target Compound Data | Esophageal and nasal cavity tumors observed at both dose levels; liver hemangiosarcomas observed |
| Comparator Or Baseline | Azoxymethane: colon and ileum tumors; no esophageal or nasal cavity tumors |
| Quantified Difference | Esophageal and nasal cavity tumors present in azoxyethane group; absent in azoxymethane group |
| Conditions | Male F344 rats; p.o. administration of 0.54 mM and 0.135 mM solutions in drinking water; 30 weeks treatment (24 weeks at higher dose for ethylazoxy compounds) |
Why This Matters
This organ-specific divergence means azoxyethane is the required reagent for studies modeling esophageal or nasal carcinogenesis; azoxymethane cannot substitute.
- [1] Lijinsky W, Saavedra JE, Reuber MD. Organ-specific carcinogenesis in rats by methyl- and ethylazoxyalkanes. Cancer Res. 1985;45(1):76-79. PMID: 3965154. View Source
